molecular formula C19H19FN4O2 B5231213 1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5231213
M. Wt: 354.4 g/mol
InChI Key: SCCLIEBPNOQSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as FPPP and is a member of the pyrrolidinedione family of compounds. FPPP has been studied extensively for its mechanism of action and its ability to modulate various biological pathways. In

Mechanism of Action

FPPP modulates various biological pathways by binding to specific receptors and ion channels. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor results in the modulation of the dopaminergic and serotonergic systems, which are both involved in the regulation of mood and behavior. FPPP also modulates the activity of the NMDA receptor and the GABA receptor, which are both involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can result in improved mood and behavior. FPPP has also been shown to modulate the activity of various ion channels, which can result in the modulation of neuronal excitability and synaptic plasticity. These effects make FPPP a promising candidate for the treatment of various psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for lab experiments. It has a high affinity for specific receptors and ion channels, which allows for the precise modulation of specific biological pathways. FPPP is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, FPPP has several limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. FPPP also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for therapeutic applications.

Future Directions

There are several future directions for the study of FPPP. One direction is the further exploration of its therapeutic potential for the treatment of various psychiatric and neurological disorders. Another direction is the development of new synthesis methods to improve the yield and purity of FPPP. Additionally, the development of new derivatives of FPPP with improved pharmacological properties could lead to the development of new therapeutic agents. Overall, the study of FPPP has the potential to lead to significant advancements in the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of FPPP involves the reaction of 2-fluorobenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure FPPP. The synthesis method has been optimized to produce high yields of pure FPPP.

Scientific Research Applications

FPPP has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both involved in the regulation of mood and behavior. FPPP has also been shown to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. These biological pathways make FPPP a promising candidate for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-14-5-1-2-6-15(14)24-18(25)13-16(19(24)26)22-9-11-23(12-10-22)17-7-3-4-8-21-17/h1-8,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCLIEBPNOQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

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